

A Comparative Guide to Setmelanotide and Melanotan II for MC4R Activation

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Compound of Interest		
Compound Name:	Melanotan II acetate	
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This guide provides an objective comparison of setmelanotide and Melanotan II, two synthetic peptide analogs of α -melanocyte-stimulating hormone (α -MSH), focusing on their activity as agonists of the melanocortin-4 receptor (MC4R). The MC4R is a critical G-protein coupled receptor (GPCR) involved in the regulation of energy homeostasis, appetite, and sexual function.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Overview and Mechanism of Action

Setmelanotide is a selective MC4R agonist.[4][5][6] It is an eight-amino-acid cyclic peptide designed for high affinity and specificity for MC4R.[7][8] This selectivity minimizes off-target effects, making it a targeted therapeutic agent.[3] Setmelanotide is approved for the treatment of obesity due to certain genetic deficiencies in the MC4R pathway.[4][6]

Melanotan II is a non-selective melanocortin receptor agonist, exhibiting activity at MC1R, MC3R, MC4R, and MC5R.[1][9][10][11] It is a cyclic heptapeptide analog of α -MSH.[9][12] Its broad receptor activity leads to a range of physiological effects, including increased skin pigmentation (tanning), enhanced sexual function, and modulation of appetite.[2][10][11][13]

Quantitative Data Comparison



The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of setmelanotide and Melanotan II for various melanocortin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

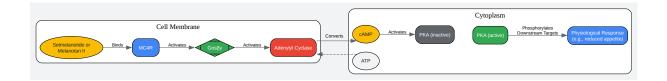
Compound	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Selectivity for MC4R
Setmelanotide	hMC4R	0.71[14]	1.5[14]	~20-fold over hMC1R and hMC3R[7]
hMC1R	-	-	_	
hMC3R	-	-		
Melanotan II	hMC4R	~ similar to setmelanotide[15][16]	~ 3-fold more active than setmelanotide[15][16]	Non-selective[1] [9][11]
hMC1R	0.67[9]	-		
hMC3R	High Affinity[9]	-	-	
hMC5R	High Affinity[9]	-	-	

hMC4R: human Melanocortin-4 Receptor; hMC1R: human Melanocortin-1 Receptor; hMC3R: human Melanocortin-3 Receptor; hMC5R: human Melanocortin-5 Receptor. Data is compiled from various studies and cell systems, which may contribute to variability.

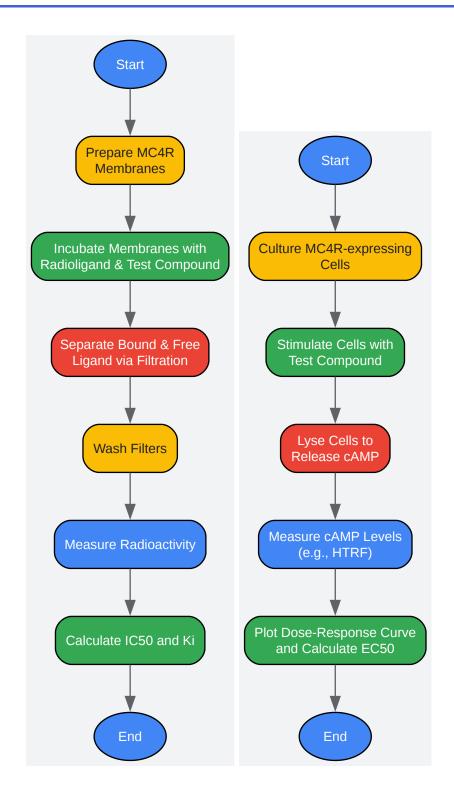
Signaling Pathway

Activation of the MC4R by an agonist like setmelanotide or Melanotan II primarily initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9][17][18] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response.









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